molecular formula C14H12FNO2 B2597573 N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide CAS No. 2094424-95-8

N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide

Cat. No. B2597573
CAS RN: 2094424-95-8
M. Wt: 245.253
InChI Key: GFTSDFDDSIKLCZ-UHFFFAOYSA-N
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Description

The compound “N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . Attached to this furan ring is a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached . The molecule also contains an amide group, which consists of a carbonyl group (a carbon atom double-bonded to an oxygen atom) adjacent to a nitrogen atom .


Physical And Chemical Properties Analysis

Again, without specific information, we can only make general predictions. The compound is likely to be solid at room temperature, and due to the presence of polar groups, it might have some degree of solubility in polar solvents .

Scientific Research Applications

Fluorescent Chemosensors

Phenoxazine-based fluorescent chemosensors, including structures related to N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide, have been developed for the discriminative detection of Cd2+ and CN− ions. These chemosensors show promise in bio-imaging applications within live cells and zebrafish larvae, demonstrating high sensitivity and specificity under fluorescence spectroscopy. Such sensors are crucial for monitoring environmental and biological systems due to their low detection limits which are significantly lower than World Health Organization guidelines (Ravichandiran et al., 2020).

Polymerization and Material Science

The furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides represent a sustainable alternative to traditional polyphthalamides. Such materials are produced via enzymatic polymerization, offering a green pathway for synthesizing high-performance materials with potential commercial applications. These biobased polymers exhibit comparable thermal properties to their petroleum-based counterparts, underscoring their relevance in the development of sustainable material science (Jiang et al., 2015).

Fluorescent Crosslinked Aromatic Polyamides

New fluorescent crosslinked aromatic polyamides containing phenylen, thiophene, and furane groups have been synthesized. These materials show potential for application in heat-sensitive devices due to their high emission fluorescence, which can be activated or quenched by a heating process. The crosslinking of vinyl bonds significantly influences the fluorescence process, offering innovative avenues for material applications in various technological fields (Sánchez et al., 2015).

PET Imaging and Neuroinflammation

Furan-carboxamide derivatives, including those structurally related to this compound, have been explored as ligands for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. These studies are crucial for understanding the role of microglia in neurodegenerative diseases and offer a noninvasive tool for monitoring neuroinflammation in vivo (Lee et al., 2022).

Antiviral Applications

Furan-carboxamide derivatives have also been identified as potent inhibitors of the lethal H5N1 influenza A virus. These compounds, through systematic structure-activity relationship studies, demonstrate significant anti-influenza activity. This discovery opens new avenues for antiviral drug development, especially in combatting highly pathogenic strains of influenza viruses (Yongshi et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Without specific information, it’s not possible to predict how this compound would interact with biological systems .

Safety and Hazards

The safety and hazards of this compound are not known. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the results of biological testing. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-2-14(17)16-9-10-7-8-13(18-10)11-5-3-4-6-12(11)15/h2-8H,1,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTSDFDDSIKLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(O1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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